molecular formula C7H4Cl2FNO B13697658 alpha,3-Dichloro-4-fluorobenzaldoxime

alpha,3-Dichloro-4-fluorobenzaldoxime

Cat. No.: B13697658
M. Wt: 208.01 g/mol
InChI Key: FVLURTWQQNWGQG-UHFFFAOYSA-N
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Description

alpha,3-Dichloro-4-fluorobenzaldoxime: is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,3-Dichloro-4-fluorobenzaldoxime typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions: alpha,3-Dichloro-4-fluorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldoxime derivatives.

Scientific Research Applications

alpha,3-Dichloro-4-fluorobenzaldoxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,3-Dichloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. The chlorine and fluorine substituents can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dichlorobenzaldoxime: Similar structure but lacks the fluorine atom.

    4-Fluorobenzaldoxime: Similar structure but lacks the chlorine atoms.

    alpha,3-Dichlorobenzaldoxime: Similar structure but lacks the fluorine atom.

Uniqueness: alpha,3-Dichloro-4-fluorobenzaldoxime is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can result in distinct chemical and physical properties, such as altered reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

3-chloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl2FNO/c8-5-3-4(7(9)11-12)1-2-6(5)10/h1-3,12H

InChI Key

FVLURTWQQNWGQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)Cl)F

Origin of Product

United States

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